molecular formula C14H18N2O B1633284 2-Phenyl-2,8-diaza-spiro[4.5]decan-1-one

2-Phenyl-2,8-diaza-spiro[4.5]decan-1-one

Cat. No.: B1633284
M. Wt: 230.31 g/mol
InChI Key: HIACYYOFSSWMQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-2,8-diaza-spiro[4.5]decan-1-one is a nitrogen-containing spirocyclic compound with a phenyl substituent at the 2-position of the spiro framework. Its core structure, 2,8-diazaspiro[4.5]decan-1-one, has a molecular formula of C₈H₁₄N₂O (average mass: 154.213 g/mol) and features two nitrogen atoms in a bicyclic system . The addition of the phenyl group enhances its pharmacological relevance, particularly as a glycine transporter-1 (GlyT-1) inhibitor. GlyT-1 inhibitors are investigated for treating schizophrenia by modulating glutamatergic neurotransmission .

Key attributes of this compound include:

  • Selectivity: High selectivity for GlyT-1 over μ-opioid and nociceptin/orphanin FQ peptide (NOP) receptors, minimizing off-target effects .
  • Pharmacokinetics: Improved metabolic stability compared to earlier triazaspiropiperidine-based inhibitors, attributed to reduced basicity of the piperidine nitrogen .
  • Structural Rigidity: The spirocyclic framework enforces conformational constraints, enhancing target binding .

Properties

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

2-phenyl-2,8-diazaspiro[4.5]decan-1-one

InChI

InChI=1S/C14H18N2O/c17-13-14(6-9-15-10-7-14)8-11-16(13)12-4-2-1-3-5-12/h1-5,15H,6-11H2

InChI Key

HIACYYOFSSWMQV-UHFFFAOYSA-N

SMILES

C1CNCCC12CCN(C2=O)C3=CC=CC=C3

Canonical SMILES

C1CNCCC12CCN(C2=O)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. 4-Substituted-8-(2-Phenyl-Cyclohexyl)-2,8-Diaza-Spiro[4.5]decan-1-one
  • Structural Features : Incorporates a cyclohexyl group at the 8-position and substitutions (e.g., hydroxy, methyl) at the 4-position .
  • Target Activity : GlyT-1 inhibitor with enhanced selectivity and pharmacokinetic profiles.
  • Key Differences :
    • The cyclohexyl group improves metabolic stability by reducing oxidative metabolism .
    • Substitutions at the 4-position fine-tune receptor interactions (e.g., hydroxy groups enhance hydrogen bonding with GlyT-1) .
  • Data: Selectivity: >100-fold selectivity over μ-opioid and NOP receptors . Metabolic Stability: 2–3× higher half-life in rodent models compared to non-cyclohexyl analogs .
2.2. 8-[3-(3-Amino-1H-Indazol-6-yl)-5-Chloro-Pyridin-4-yl]-2,8-Diaza-Spiro[4.5]decan-1-one
  • Structural Features : Pyridine ring substituted with chloro and indazolyl groups at the 3- and 5-positions .
  • Target Activity : Inhibitor of cyclin-dependent kinase 8 (CDK8), implicated in colorectal cancer .
  • Key Differences :
    • The pyridine substituents enable π-π stacking and hydrophobic interactions with CDK8’s ATP-binding pocket.
    • Lack of GlyT-1 activity highlights scaffold versatility for diverse targets.
  • Data :
    • IC₅₀ : 12 nM against CDK8 in enzymatic assays .
2.3. 2,6-Diaza-Spiro[4.5]decan-1-one Derivatives
  • Structural Features : Nitrogen atoms at 2- and 6-positions (vs. 2,8 in the parent compound) with substituents like 4-methylene-2-phenyl .
  • Key Differences: Altered nitrogen positions may affect hydrogen-bonding patterns and solubility.
2.4. N-Benzyl-7-Aza-Spiro[4.5]decan-1-one
  • Structural Features : 7-aza configuration with a benzyl group at the nitrogen .
  • Target Activity : Intermediate in GABA analog synthesis.
  • Key Differences :
    • The 7-aza configuration reduces ring strain, altering physicochemical properties (e.g., logP = 2.1 vs. 1.8 for 2,8-diaza) .
    • Benzyl substituents enhance lipophilicity, impacting blood-brain barrier permeability.

Comparative Data Table

Compound Name Structural Features Target Activity Selectivity Profile Metabolic Stability (Rodent t₁/₂) Key References
2-Phenyl-2,8-diaza-spiro[4.5]decan-1-one 2-Phenyl, 2,8-diaza GlyT-1 inhibitor >100× over μ-opioid/NOP ~4 hours
4-Hydroxy-8-(2-phenyl-cyclohexyl)-2,8-diaza... 4-Hydroxy, cyclohexyl GlyT-1 inhibitor >500× over μ-opioid/NOP ~12 hours
8-[3-(3-Amino-1H-indazol-6-yl)-5-chloro... Pyridine-Cl, indazolyl CDK8 inhibitor N/A N/A
2,6-Diaza-spiro[4.5]decan-1-one (4-methylene) 2,6-diaza, 4-methylene-2-phenyl Unknown N/A N/A
N-Benzyl-7-aza-spiro[4.5]decan-1-one 7-aza, N-benzyl GABA synthesis intermediate N/A N/A

Key Findings and Implications

  • Scaffold Versatility : The spiro[4.5]decan-1-one core supports diverse substitutions for targeting GlyT-1, CDK8, and other proteins.
  • Selectivity Drivers :
    • Cyclohexyl Groups : Improve metabolic stability and selectivity in GlyT-1 inhibitors .
    • Halogen Substituents : Chloro/bromo groups in CDK8 inhibitors enhance target binding via hydrophobic interactions .
  • ADMET Considerations : Reducing basicity at the piperidine nitrogen minimizes hERG channel liability, a critical safety factor .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.